Delmopinol

Descripción general

Descripción

Delmopinol es un surfactante de amina terciaria desarrollado como agente antiplaca para reducir la placa y la gingivitis como complemento de la limpieza mecánica oral. A diferencia de otros productos en el mercado, el this compound tiene propiedades antibacterianas comparativamente bajas, lo que significa que no altera el equilibrio natural de la microbiota oral . En cambio, contrarresta la formación de nueva placa al interferir con las enzimas responsables de la síntesis de polisacáridos importantes para la formación y estabilidad de la matriz de la placa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El delmopinol (3-(4-propilheptil)-4-morfolinetamol) se puede sintetizar haciendo reaccionar oxazolidina [2,3-c] morfolina con un reactivo de Grignard . El proceso implica los siguientes pasos:

- Preparación de oxazolidina [2,3-c] morfolina.

- Reacción con un reactivo de Grignard para formar this compound.

- Convirtiendo opcionalmente la base libre de this compound en una sal farmacéuticamente aceptable, como el clorhidrato de this compound .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso garantiza un alto rendimiento y pureza del producto final, lo cual es esencial para su uso en productos de higiene oral .

Análisis De Reacciones Químicas

Tipos de reacciones: El delmopinol experimenta diversas reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus formas reducidas.

Sustitución: El this compound puede experimentar reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden usar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Dental Hygiene and Antiplaque Agent

Delmopinol is primarily known for its role in dental hygiene. It is incorporated into mouth rinses and toothpaste due to its ability to reduce plaque formation and alleviate gingivitis.

Clinical Studies on Plaque Reduction

A clinical trial demonstrated that a 1% aqueous solution of this compound hydrochloride significantly reduced plaque accumulation on teeth compared to a placebo. In this study involving 14 healthy male volunteers, only 6% of surfaces treated with this compound showed visible plaque after seven days, compared to 89.3% for the placebo group .

Meta-Analyses of Efficacy

Meta-analyses have confirmed the efficacy of 0.2% this compound mouth rinse in promoting gingival health and controlling plaque. These analyses aggregate findings from multiple studies, reinforcing this compound's status as a third-generation antiplaque agent .

Treatment of Gingivitis and Periodontal Diseases

This compound has been evaluated for its effectiveness in treating gingivitis and other periodontal conditions.

Randomized Controlled Trials

A randomized controlled trial assessed the impact of this compound on peri-implant mucositis, a condition characterized by inflammation around dental implants. The study compared mechanical debridement alone with mechanical debridement combined with either this compound or chlorhexidine mouth rinse. The results indicated that this compound could significantly reduce bleeding on probing, suggesting its potential as an adjunctive treatment .

Long-Term Effects on Oral Microbiota

Research has shown that this compound not only reduces plaque but also influences the composition of oral microbiota positively without causing significant alterations in mucosal flora during treatment periods .

Food Safety Applications

Beyond oral health, this compound has been investigated for its antimicrobial properties in food safety.

Reduction of Pathogens on Food Surfaces

A study highlighted the effectiveness of this compound hydrochloride spray in reducing Salmonella on cantaloupe surfaces. This application showcases this compound's potential as a food safety agent, particularly in preventing foodborne illnesses .

Formulation Considerations

This compound is typically formulated at concentrations ranging from 0.2% to 1% for various applications.

| Formulation | Concentration | Application |

|---|---|---|

| Mouth Rinse | 0.2% | Antiplaque and gingivitis treatment |

| Topical Solution | 1% | Direct application for plaque control |

| Spray | Variable | Food safety applications |

Safety Profile and Side Effects

This compound has a well-established safety profile, with studies indicating minimal adverse effects when used as directed in oral care products . Its use in food safety applications also suggests a favorable toxicity profile.

Mecanismo De Acción

El delmopinol ejerce sus efectos al interactuar con la película adquirida temprana, una fina capa de polímeros y proteínas de la saliva que recubre los dientes y las encías . Forma una barrera sobre los dientes y las encías, evitando la adhesión y colonización microbiana en la superficie de los dientes y las encías . El this compound en sí no tiene actividad bactericida, pero reduce las fuerzas cohesivas entre las bacterias, lo que facilita su eliminación por medios mecánicos .

Compuestos similares:

Clorhexidina: Un antiséptico ampliamente utilizado con fuertes propiedades antibacterianas.

Cloruro de cetilpiridinio: Otro antiséptico utilizado en productos de higiene oral.

Comparación:

Propiedades antibacterianas: A diferencia de la clorhexidina y el cloruro de cetilpiridinio, el this compound tiene propiedades antibacterianas bajas, lo que significa que no altera la microbiota oral natural.

Mecanismo de acción: El this compound actúa al prevenir la adhesión microbiana en lugar de matar bacterias, lo que lo hace único entre los agentes de higiene oral.

El mecanismo de acción único del this compound y sus bajas propiedades antibacterianas lo convierten en un compuesto valioso en la higiene oral, ofreciendo una alternativa a los antisépticos tradicionales.

Comparación Con Compuestos Similares

Chlorhexidine: A widely used antiseptic with strong antibacterial properties.

Cetylpyridinium Chloride: Another antiseptic used in oral hygiene products.

Comparison:

Antibacterial Properties: Unlike chlorhexidine and cetylpyridinium chloride, delmopinol has low antibacterial properties, which means it does not disrupt the natural oral microbiota.

Mechanism of Action: this compound works by preventing microbial adhesion rather than killing bacteria, making it unique among oral hygiene agents.

This compound’s unique mechanism of action and low antibacterial properties make it a valuable compound in oral hygiene, offering an alternative to traditional antiseptics.

Actividad Biológica

Delmopinol is a cationic surfactant primarily recognized for its application in oral hygiene products, particularly as an antiplaque agent in mouth rinses. Its biological activity revolves around its ability to disrupt biofilm formation, reduce plaque accumulation, and improve gingival health. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits several mechanisms that contribute to its effectiveness:

- Disruption of Plaque Matrix : this compound lowers the viscosity of glucans in the plaque matrix, making it easier to remove plaque mechanically .

- Inhibition of Bacterial Adhesion : It reduces the production of salivary pellicle, which is crucial for bacterial adhesion on tooth surfaces .

- Interference with Biofilm Formation : this compound interferes with the adherence of bacteria to the existing biofilm, thereby preventing further colonization .

Clinical Studies and Findings

Numerous clinical trials have evaluated the efficacy of this compound in reducing plaque and improving gingival health. Below are summaries of key studies:

Study Overview

Efficacy in Plaque and Gingivitis Reduction

This compound has been shown to effectively reduce both plaque formation and gingivitis:

- In a study comparing this compound with chlorhexidine, this compound resulted in a 13% lower plaque index after six months compared to placebo . Chlorhexidine was more effective overall but caused more adverse effects.

- A dose-response relationship was noted, with higher concentrations leading to greater reductions in plaque and improved gingival health .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study A : A patient with chronic gingivitis used a this compound mouth rinse for three months, resulting in a significant reduction in gingival bleeding (up to 36%) and improved oral hygiene scores .

- Case Study B : In a cohort of elderly patients, this compound was well-tolerated and led to a marked decrease in plaque accumulation without significant adverse effects compared to traditional mouth rinses .

Side Effects and Tolerability

While this compound is generally well-tolerated, some users have reported side effects such as:

These side effects are typically mild and resolve upon discontinuation of the product.

Propiedades

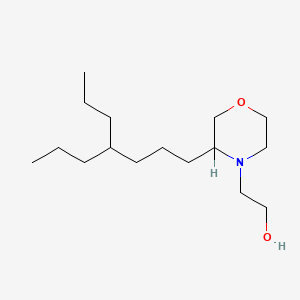

IUPAC Name |

2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-3-6-15(7-4-2)8-5-9-16-14-19-13-11-17(16)10-12-18/h15-16,18H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFOWAYMMZCQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)CCCC1COCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868552 | |

| Record name | 2-[3-(4-Propylheptyl)morpholin-4-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79874-76-3 | |

| Record name | Delmopinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79874-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmopinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079874763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(4-propylheptyl)morpholin-4-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMOPINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT67WL708F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for delmopinol hydrochloride in the context of dental plaque?

A1: this compound hydrochloride primarily acts by hindering the adhesion of oral microorganisms to tooth surfaces []. Rather than directly killing bacteria, it disrupts the formation and cohesion of dental plaque, making it easier to remove mechanically [].

Q2: How does this compound hydrochloride impact the structural integrity of dental plaque?

A2: this compound hydrochloride has been shown to interfere with the synthesis of extracellular glucans produced by bacteria like Streptococcus mutans []. These glucans contribute to plaque viscosity and cohesion. This compound reduces glucan viscosity, thereby weakening the plaque matrix and facilitating its removal [].

Q3: Does this compound hydrochloride directly kill bacteria found in dental plaque?

A3: While this compound hydrochloride exhibits some bactericidal effects at higher concentrations [], its primary mechanism is not directly killing bacteria. Its main effect is altering plaque structure and reducing bacterial adhesion to tooth surfaces [, ].

Q4: How does this compound hydrochloride interact with salivary pellicles?

A4: The interaction of this compound hydrochloride with salivary pellicles depends on the surface properties of the material the pellicle is formed on. It can range from reversible binding of this compound to the pellicle to the removal of pellicle material []. This interaction can alter the cohesive and adhesive properties of the pellicle, further contributing to its anti-plaque effects [].

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: Regrettably, the provided research abstracts do not specify the molecular formula or weight of this compound hydrochloride. For this information, referring to a chemical database or the compound's official documentation is recommended.

Q6: Are there studies on this compound hydrochloride's compatibility with various dental materials or its catalytic properties?

A6: The provided abstracts predominantly focus on this compound hydrochloride's interaction with oral bacteria, plaque, and salivary components. They do not offer information regarding its compatibility with specific dental materials, nor do they indicate any catalytic properties of the compound.

Q7: Is there information available on how modifications to the this compound hydrochloride structure affect its activity?

A7: The provided research abstracts do not delve into specific structure-activity relationship studies for this compound hydrochloride. Investigating medicinal chemistry literature or patents related to the compound might yield more insights into this aspect.

Q8: Do the abstracts offer insights into SHE regulations concerning this compound hydrochloride, its pharmacokinetics, in vitro/in vivo efficacy, or the development of resistance?

A8: The abstracts primarily concentrate on this compound hydrochloride's effects on oral bacteria and plaque. They do not provide data regarding SHE regulations, detailed pharmacokinetic profiles, specific in vitro/in vivo methodologies, or the potential for resistance development.

Q9: Do the abstracts discuss toxicological data, drug delivery strategies, potential biomarkers, or analytical methods related to this compound hydrochloride?

A9: The provided research primarily emphasizes the effects of this compound hydrochloride on oral health. They do not offer insights into specific toxicological data, targeted drug delivery strategies, potential biomarkers for its use, or detailed analytical techniques employed in its study.

Q10: Is there information on the environmental impact of this compound hydrochloride or its dissolution properties? What about quality control during manufacturing, potential immunogenicity, drug interactions, biocompatibility, or alternative compounds?

A10: The provided research abstracts primarily focus on the effects of this compound hydrochloride on oral bacteria and plaque. They do not contain details concerning its environmental impact, dissolution properties, quality control measures during manufacturing, potential for immunogenicity or drug interactions, biocompatibility assessments, or comparisons with alternative compounds.

Q11: Do the research abstracts touch upon the research infrastructure supporting this compound hydrochloride development, its historical context, or potential cross-disciplinary applications?

A11: The abstracts concentrate on this compound hydrochloride's role in oral health. They do not offer insights into the research infrastructure involved in its development, provide a historical overview of the compound, or explore its applications beyond the dental field.

Q12: Does this compound hydrochloride impact the composition of the oral microbiota?

A14: Research suggests that this compound hydrochloride does not induce significant undesirable shifts in the oral microbiota []. It doesn't appear to promote the growth of bacteria associated with caries or periodontal diseases [].

Q13: How does the duration of this compound hydrochloride rinsing affect its efficacy in inhibiting plaque growth?

A15: A study evaluating different rinse times (15, 30, and 60 seconds) with this compound hydrochloride revealed a significant time-response relationship []. Longer rinsing durations (30 and 60 seconds) significantly reduced plaque coverage compared to placebo and 15 seconds rinsing [].

Q14: Are there any reported side effects associated with this compound hydrochloride use?

A16: Commonly reported side effects of this compound hydrochloride include a transient anesthetic sensation in the oral mucosa and taste alteration [, ]. These effects are generally mild and temporary [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.